[3-(aminomethyl)cyclopentyl]methanamine dihydrochloride
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Overview
Description
[3-(Aminomethyl)cyclopentyl]methanamine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2. It is a derivative of cyclopentane, featuring an aminomethyl group and a methanamine group attached to the cyclopentane ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(aminomethyl)cyclopentyl]methanamine dihydrochloride typically involves the following steps:
Cyclopentane Derivatization: The starting material, cyclopentane, undergoes functionalization to introduce the aminomethyl and methanamine groups.
Methanamine Introduction: The methanamine group is introduced through a reaction with a suitable amine precursor.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentane ring are replaced with other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and appropriate solvents.
Major Products:
Oxidation Products: Oxidized derivatives of the cyclopentane ring.
Reduction Products: Reduced forms of the aminomethyl and methanamine groups.
Substitution Products: Cyclopentane derivatives with substituted functional groups.
Scientific Research Applications
[3-(aminomethyl)cyclopentyl]methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(aminomethyl)cyclopentyl]methanamine dihydrochloride involves its interaction with specific molecular targets. The aminomethyl and methanamine groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also participate in enzymatic reactions, modulating the function of enzymes and other proteins.
Comparison with Similar Compounds
Cyclopentylamine: A simpler derivative of cyclopentane with an amine group.
Cyclopentylmethanamine: Similar structure but lacks the aminomethyl group.
Aminomethylcyclopentane: Contains the aminomethyl group but not the methanamine group.
Uniqueness: [3-(aminomethyl)cyclopentyl]methanamine dihydrochloride is unique due to the presence of both aminomethyl and methanamine groups on the cyclopentane ring
Properties
IUPAC Name |
[3-(aminomethyl)cyclopentyl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c8-4-6-1-2-7(3-6)5-9;;/h6-7H,1-5,8-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFHSMDVZYHEJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803601-61-7 |
Source
|
Record name | [3-(aminomethyl)cyclopentyl]methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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